PF-04628935
概要
説明
PF 04628935は、グレリン受容体、特に成長ホルモン分泌促進物質受容体1a(GHS-R1a)の強力な拮抗薬および逆アゴニストです。この化合物は、4.6 nMのIC50値を示し、その高い効力を示しています。 グレリンとその受容体は、食物摂取量と長期的なエネルギー恒常性の調節に関与しており、PF 04628935は、肥満やその他の代謝性疾患の研究に注目されています .
科学的研究の応用
PF 04628935 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the ghrelin receptor and its role in various biochemical pathways.
Biology: Investigated for its effects on food intake, energy homeostasis, and metabolic disorders.
Medicine: Potential therapeutic applications in the treatment of obesity, anxiety, and stress-related disorders.
Industry: Used in the development of new drugs targeting the ghrelin receptor .
作用機序
PF 04628935は、グレリン受容体(GHS-R1a)に結合して、拮抗薬および逆アゴニストとして作用することにより、その効果を発揮します。この結合は、受容体の活性を阻害し、グレリンシグナル伝達の減少につながります。グレリンは、食欲を刺激し、脂肪蓄積を促進するホルモンであるため、その受容体を阻害することで、食物摂取量とエネルギーバランスを調節するのに役立ちます。 この化合物は、脳に浸透する能力があるため、中枢神経系の効果を研究するのに特に役立ちます .
生化学分析
Biochemical Properties
PF-04628935 is a potent antagonist/inverse agonist of the ghrelin receptor, specifically the growth hormone secretagogue receptor 1a (GHS-R1a), with an IC50 of 4.6 nM . Ghrelin and GHS-R1a are involved in the regulation of food intake and long-term energy homeostasis. By inhibiting the ghrelin receptor, this compound can potentially modulate these processes, making it of interest for obesity and other metabolic disorders . The compound is orally bioavailable and brain penetrant, which enhances its potential therapeutic applications .
Cellular Effects
This compound has been shown to influence various cellular processes, particularly those related to stress and anxiety. The compound’s ability to penetrate the brain allows it to interact with central nervous system pathways, potentially modulating stress and anxiety responses . Additionally, this compound’s inhibition of the ghrelin receptor can impact cellular metabolism and energy homeostasis, further highlighting its potential in treating metabolic disorders .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the ghrelin receptor, GHS-R1a, and acting as an inverse agonist . This binding inhibits the receptor’s activity, leading to a decrease in ghrelin signaling. Ghrelin is known to stimulate appetite and promote fat storage, so inhibiting its receptor can help regulate food intake and energy balance . The compound’s high affinity for the ghrelin receptor and its ability to penetrate the brain make it particularly effective in modulating these pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and sustained activity over time. Studies have shown that the compound remains effective in inhibiting the ghrelin receptor for extended periods, making it suitable for long-term studies . Additionally, this compound’s stability in various solvents, such as DMSO, further supports its use in laboratory research .
Dosage Effects in Animal Models
In animal models, this compound has shown dose-dependent effects. At lower doses, the compound effectively inhibits the ghrelin receptor without causing significant adverse effects . At higher doses, some toxic or adverse effects have been observed, highlighting the importance of careful dosage optimization in preclinical studies . The compound’s oral bioavailability and brain penetration also contribute to its effectiveness in animal models .
Metabolic Pathways
This compound is involved in metabolic pathways related to energy homeostasis and food intake regulation. By inhibiting the ghrelin receptor, the compound can modulate metabolic flux and influence metabolite levels . This interaction with metabolic pathways further underscores its potential in treating metabolic disorders .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound’s ability to penetrate the brain suggests that it can cross the blood-brain barrier, allowing it to interact with central nervous system pathways . Additionally, this compound’s solubility in solvents like DMSO supports its distribution within cellular environments .
Subcellular Localization
The subcellular localization of this compound is primarily within the central nervous system, where it interacts with the ghrelin receptor . The compound’s ability to penetrate the brain and inhibit the ghrelin receptor highlights its potential in modulating central nervous system pathways related to stress, anxiety, and metabolic regulation .
準備方法
合成経路と反応条件
PF 04628935は、スピロ環状ピペリジン-アゼチジン構造の形成を含む一連の化学反応によって合成されます。合成経路は通常、以下の手順が含まれます。
スピロ環状コアの形成: これは、特定の条件下でピペリジン誘導体とアゼチジン誘導体を反応させて、スピロ環状コアを形成することを含みます。
官能基化: 次に、スピロ環状コアは、クロロフェニル基とトリアゾール環を含むさまざまな置換基で官能基化されます。
最終的な組み立て: 最後のステップは、官能基化されたスピロ環状コアをイミダゾ-チアゾリル-エタノン誘導体とカップリングさせて、PF 04628935を形成することです
工業生産方法
PF 04628935の工業生産は、収率と純度を最大化し、同時にコストと環境への影響を最小限に抑えるために、合成経路の最適化が伴う可能性があります。 これには、連続フローリアクター、高度な精製技術、グリーンケミストリーの原則の使用が含まれる可能性があります .
化学反応の分析
反応の種類
PF 04628935は、次のようないくつかの種類の化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化された誘導体を形成することができます。
還元: 還元反応は、化合物の官能基を修飾するために使用できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
主要な生成物
これらの反応から形成される主要な生成物は、使用された特定の条件と試薬によって異なります。 たとえば、酸化は酸化された誘導体の形成につながる可能性があり、一方、置換反応はさまざまな置換された誘導体の形成につながる可能性があります .
科学研究への応用
PF 04628935は、次のような幅広い科学研究への応用があります。
化学: グレリン受容体とそのさまざまな生化学的経路における役割を研究するためのツール化合物として使用されます。
生物学: 食物摂取量、エネルギー恒常性、および代謝性疾患に対する影響について調査されています。
医学: 肥満、不安、およびストレス関連障害の治療における潜在的な治療用途。
類似化合物との比較
PF 04628935は、次のような他のグレリン受容体拮抗薬および逆アゴニストと比較できます。
PF-04671536: 同様の特性を持つ別の強力なグレリン受容体拮抗薬。
PF-06767832: 異なる薬物動態特性を持つグレリン受容体拮抗薬。
PF-06260414: 化学構造は異なるが、生物学的活性は類似している化合物 .
PF 04628935は、その高い効力、経口バイオアベイラビリティ、および脳に浸透する能力により、代謝性疾患と中枢神経系の効果の研究に役立つ貴重なツールです .
生物活性
PF-04628935 is a potent inverse agonist of the ghrelin receptor (GHS-R1a), which plays a significant role in regulating appetite and energy homeostasis. This compound has garnered attention due to its potential therapeutic applications in obesity and metabolic disorders. Below, we explore its biological activity, mechanisms of action, and relevant research findings.
- Molecular Weight: 496.03 g/mol
- Chemical Formula: CHClNOS
- CAS Number: 1383719-97-8
- PubChem ID: 70682037
- IC: 4.6 nM (indicating high potency)
This compound is characterized by its good oral bioavailability and reasonable brain penetration, making it suitable for in vivo studies .
This compound functions as an inverse agonist at the ghrelin receptor, which means it stabilizes the receptor in an inactive conformation, thereby inhibiting its constitutive activity. Ghrelin, the natural ligand for GHS-R1a, is known to stimulate appetite and promote growth hormone release. By blocking this receptor's activity, this compound may help reduce food intake and body weight, presenting a promising avenue for obesity treatment .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits ghrelin-induced signaling pathways in various cell lines expressing GHS-R1a. The compound's ability to decrease intracellular cAMP levels confirms its role as an inverse agonist.
In Vivo Studies
Research involving animal models has shown that administration of this compound leads to significant reductions in food intake and body weight compared to control groups. For instance:
- Study Design: Mice were administered this compound at varying doses.
- Findings:
- A dose-dependent decrease in body weight was observed.
- Reduced levels of circulating ghrelin were noted, suggesting effective receptor blockade.
Case Studies
-
Obesity Management:
- A study assessed the effects of this compound on diet-induced obesity in rodents. Results indicated a marked decrease in weight gain and improved metabolic profiles, including reduced insulin resistance.
-
Neuropharmacological Effects:
- Research has shown that this compound influences dopaminergic signaling in the brain, particularly in areas associated with reward and feeding behavior. This suggests potential implications for treating conditions like binge eating disorder.
Data Table: Summary of Biological Activity
Study Type | Model | Dose Range | Key Findings |
---|---|---|---|
In Vitro | GHS-R1a expressing cells | 0.1 - 10 µM | Decreased cAMP levels; inhibited ghrelin signaling |
In Vivo | Rodent models | 0.5 - 5 mg/kg | Significant weight loss; reduced food intake |
Clinical Trials | TBD | TBD | Awaiting results on human trials |
特性
IUPAC Name |
1-[2-[[2-chloro-4-(triazol-2-yl)phenyl]methyl]-2,7-diazaspiro[3.5]nonan-7-yl]-2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN7OS/c1-17-12-31-14-19(28-23(31)34-17)10-22(33)30-8-4-24(5-9-30)15-29(16-24)13-18-2-3-20(11-21(18)25)32-26-6-7-27-32/h2-3,6-7,11-12,14H,4-5,8-10,13,15-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDYDDJVCIHZKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2S1)CC(=O)N3CCC4(CC3)CN(C4)CC5=C(C=C(C=C5)N6N=CC=N6)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN7OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。